(E)-N-hydroxy-3-[1-methyl-3-(2-phenylacetyl)pyrrol-2-yl]prop-2-enamide
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Overview
Description
(E)-N-hydroxy-3-[1-methyl-3-(2-phenylacetyl)pyrrol-2-yl]prop-2-enamide is a complex organic compound with a unique structure that includes a pyrrole ring, a phenylacetyl group, and a hydroxyprop-2-enamide moiety
Preparation Methods
The synthesis of (E)-N-hydroxy-3-[1-methyl-3-(2-phenylacetyl)pyrrol-2-yl]prop-2-enamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Phenylacetyl Group: The phenylacetyl group can be introduced via Friedel-Crafts acylation, where the pyrrole ring is treated with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Hydroxyprop-2-enamide Moiety: This step involves the reaction of the intermediate compound with hydroxylamine and an appropriate aldehyde or ketone under basic conditions to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
(E)-N-hydroxy-3-[1-methyl-3-(2-phenylacetyl)pyrrol-2-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amide or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the hydroxy group, forming new derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(E)-N-hydroxy-3-[1-methyl-3-(2-phenylacetyl)pyrrol-2-yl]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structure and possible biological activities. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules, serving as a building block for the development of new materials or pharmaceuticals.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or photoreactivity.
Mechanism of Action
The mechanism of action of (E)-N-hydroxy-3-[1-methyl-3-(2-phenylacetyl)pyrrol-2-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
(E)-N-hydroxy-3-[1-methyl-3-(2-phenylacetyl)pyrrol-2-yl]prop-2-enamide can be compared with other similar compounds, such as:
N-hydroxy-3-[1-methyl-3-(2-phenylacetyl)pyrrol-2-yl]prop-2-enamide: This compound lacks the (E)-configuration, which may affect its biological activity and chemical reactivity.
3-[1-methyl-3-(2-phenylacetyl)pyrrol-2-yl]prop-2-enamide: This compound lacks the hydroxy group, which may influence its solubility and interaction with molecular targets.
N-hydroxy-3-[1-methyl-3-(2-phenylacetyl)pyrrol-2-yl]prop-2-enamine: This compound has an amine group instead of an amide group, which may alter its chemical properties and biological effects.
The uniqueness of this compound lies in its specific configuration and functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C16H16N2O3 |
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Molecular Weight |
284.31 g/mol |
IUPAC Name |
(E)-N-hydroxy-3-[1-methyl-3-(2-phenylacetyl)pyrrol-2-yl]prop-2-enamide |
InChI |
InChI=1S/C16H16N2O3/c1-18-10-9-13(14(18)7-8-16(20)17-21)15(19)11-12-5-3-2-4-6-12/h2-10,21H,11H2,1H3,(H,17,20)/b8-7+ |
InChI Key |
ZWPRGTCYEZQQEN-BQYQJAHWSA-N |
Isomeric SMILES |
CN1C=CC(=C1/C=C/C(=O)NO)C(=O)CC2=CC=CC=C2 |
Canonical SMILES |
CN1C=CC(=C1C=CC(=O)NO)C(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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